Differentiation via Distinct 6-Bromo-8-nitro Substitution Pattern
This compound possesses a unique substitution pattern (6-Br, 8-NO2) on the [1,2,4]triazolo[4,3-a]pyridine core. Its closest analogs, 8-bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS 2708672-06-2) [1] and 3-bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS 2426639-60-1) , differ in the position of at least one substituent. This regioisomerism fundamentally alters the compound's electronic distribution, dipole moment, and steric environment, which directly influences binding affinity to biological targets and the site-selectivity of subsequent chemical reactions .
| Evidence Dimension | Molecular Identity (CAS Number) |
|---|---|
| Target Compound Data | 951884-20-1 (6-bromo-8-nitro substitution) |
| Comparator Or Baseline | 2708672-06-2 (8-bromo-6-nitro substitution); 2426639-60-1 (3-bromo-6-nitro substitution) |
| Quantified Difference | Unique CAS numbers designate distinct chemical substances. |
| Conditions | N/A - Chemical structural analysis |
Why This Matters
Procuring the correct regioisomer is non-negotiable for the integrity of a research program; using an analog with a different substitution pattern invalidates SAR hypotheses and generates unusable data.
- [1] ChemSrc. 8-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine. CAS: 2708672-06-2. View Source
